2-Ethyl-5-methoxyphenylboronic acid
Overview
Description
2-Ethyl-5-methoxyphenylboronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid functional group attached to a phenyl ring substituted with ethyl and methoxy groups. Boronic acids are known for their versatility in various chemical reactions, particularly in the Suzuki-Miyaura coupling, which is a widely used method for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-5-methoxyphenylboronic acid typically involves the reaction of the corresponding aryl halide with a boron-containing reagent. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron. The reaction is usually carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2. The reaction conditions often involve heating the mixture to a temperature of around 80-100°C .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through similar methods but optimized for larger quantities. This may involve continuous flow reactors and more efficient catalysts to ensure high yields and purity. The use of automated systems can also help in scaling up the production process while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-5-methoxyphenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction involving boronic acids, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkenes.
Reduction: Although less common, boronic acids can be reduced to form the corresponding hydrocarbons.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or alcoholic solutions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Major Products Formed:
Suzuki-Miyaura Coupling: Biaryl compounds or substituted alkenes.
Oxidation: Phenols.
Reduction: Hydrocarbons.
Scientific Research Applications
2-Ethyl-5-methoxyphenylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Ethyl-5-methoxyphenylboronic acid in chemical reactions primarily involves the formation of a boronate ester intermediate. In the Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex. This complex then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond . The boronic acid functional group acts as a Lewis acid, facilitating the formation of the boronate ester and subsequent reactions .
Comparison with Similar Compounds
2-Methoxyphenylboronic acid: Similar in structure but lacks the ethyl group, making it less sterically hindered.
4-Methoxyphenylboronic acid: The methoxy group is positioned differently, affecting its reactivity and steric properties.
3-Formylphenylboronic acid: Contains a formyl group instead of an ethyl group, leading to different reactivity and applications.
Uniqueness: 2-Ethyl-5-methoxyphenylboronic acid is unique due to the presence of both ethyl and methoxy groups on the phenyl ring. This combination of substituents provides a balance of electronic and steric effects, making it particularly useful in specific Suzuki-Miyaura coupling reactions where selectivity and reactivity are crucial .
Properties
IUPAC Name |
(2-ethyl-5-methoxyphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO3/c1-3-7-4-5-8(13-2)6-9(7)10(11)12/h4-6,11-12H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPWSVXFPDYETAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)OC)CC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00681737 | |
Record name | (2-Ethyl-5-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00681737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
852946-98-6 | |
Record name | (2-Ethyl-5-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00681737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-ethyl-5-methoxyphenylboronic acid in the synthesis of 3-[5'-(3,4-bis-hydroxymethylbenzyloxy)-2'-ethyl-2-propylbiphenyl-4-yl]-penta-3-ol?
A: this compound is a crucial reagent in the first stage of the multi-step synthesis of the target compound. It participates in a Suzuki coupling reaction with a trifluoromethanesulfonate ester derivative of 1-(4-hydroxy-3-propylphenyl)propan-1-one. [] This reaction leads to the formation of a new carbon-carbon bond, specifically connecting the phenyl ring of the boronic acid to the propanone derivative. This step is essential for building the desired biphenyl structure found in the final compound.
Q2: What are the reaction conditions typically employed for the Suzuki coupling involving this compound in this context?
A: The research paper describes the Suzuki coupling reaction utilizing this compound as occurring in the presence of potassium carbonate (K2CO3) as a base and a palladium catalyst. [] The specific catalyst mentioned is either palladium(II) chloride bis(triphenylphosphine) [PdCl2(PPh3)2] or tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]. The reaction can be carried out in various solvents, including tetrahydrofuran (THF), dimethylformamide (DMF), toluene, diisopropyl ether, chloroform, or alkanes like pentane, hexane, or heptane. The temperature range for this reaction is reported to be between 5 to 140 °C. []
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